molecular formula C12H13NO3 B11887037 2-Ethoxy-7-methoxyquinolin-4-ol

2-Ethoxy-7-methoxyquinolin-4-ol

Cat. No.: B11887037
M. Wt: 219.24 g/mol
InChI Key: NOIRLSYPTJNDOK-UHFFFAOYSA-N
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Description

2-Ethoxy-7-methoxyquinolin-4-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-methoxyquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nitro groups, alkyl groups.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Ethoxy-7-methoxyquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-7-methoxyquinolin-4-ol include:

Uniqueness

This compound is unique due to its specific ethoxy and methoxy substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethoxy-7-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO3/c1-3-16-12-7-11(14)9-5-4-8(15-2)6-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

NOIRLSYPTJNDOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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